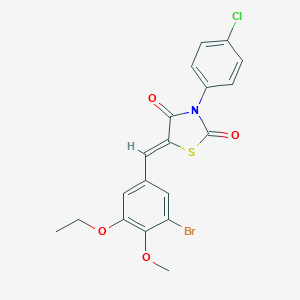
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BEMT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BEMT belongs to the class of thiazolidinediones, which are known to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antidiabetic effects.
Wirkmechanismus
The mechanism of action of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that this compound exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. This compound has been found to activate the caspase-3 pathway, which is involved in the induction of apoptosis. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation. In addition, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been shown to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and is available in good yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is highly insoluble in water, which makes it difficult to use in aqueous-based assays. This compound is also highly lipophilic, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is to investigate the molecular mechanism of this compound's anti-inflammatory effects. Another potential direction is to investigate the potential of this compound as a therapeutic agent for diabetes. In addition, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent for cancer. Finally, the development of more water-soluble and bioavailable derivatives of this compound may lead to the development of more effective drugs.
Synthesemethoden
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of 3-bromo-5-ethoxy-4-methoxybenzaldehyde, 4-chlorophenylacetic acid, and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly at room temperature and yields this compound as a yellow crystalline solid in good yield.
Wissenschaftliche Forschungsanwendungen
5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and antidiabetic effects. This compound has been found to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to exhibit antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
Molekularformel |
C19H15BrClNO4S |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(5Z)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15BrClNO4S/c1-3-26-15-9-11(8-14(20)17(15)25-2)10-16-18(23)22(19(24)27-16)13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3/b16-10- |
InChI-Schlüssel |
TZUAGRVXSKSCSB-YBEGLDIGSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301073.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301074.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-(2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301082.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301086.png)
![5-(4-Chlorobenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301090.png)
![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301095.png)